2-Fluoro-6-(3-fluorophenoxy)aniline
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Overview
Description
Preparation Methods
The synthesis of 2-Fluoro-6-(3-fluorophenoxy)aniline typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction employs a palladium catalyst and boron reagents under mild conditions, making it suitable for the synthesis of various fluorinated compounds . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-Fluoro-6-(3-fluorophenoxy)aniline undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Fluoro-6-(3-fluorophenoxy)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of agrochemicals and materials science
Mechanism of Action
The mechanism by which 2-Fluoro-6-(3-fluorophenoxy)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar compounds include other fluorinated anilines and phenoxy derivatives. Compared to these, 2-Fluoro-6-(3-fluorophenoxy)aniline offers unique properties such as increased stability and reactivity due to the presence of multiple fluorine atoms . Some similar compounds are:
- 2-Fluoroaniline
- 3-Fluorophenol
- 4-Fluoroaniline
These compounds share structural similarities but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
2-fluoro-6-(3-fluorophenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-8-3-1-4-9(7-8)16-11-6-2-5-10(14)12(11)15/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWMOHIVQHFYRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C(=CC=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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